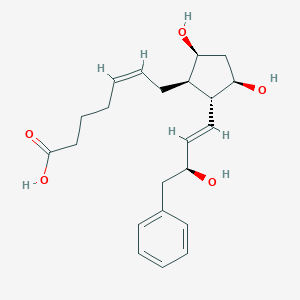

16-Phenyl tetranor prostaglandin F2alpha

概要

説明

16-フェニルテトラノルプロスタグランジンF2αは、プロスタグランジンF2αの代謝的に安定なアナログです。この化合物は、プロスタグランジンF2αに比べて親和性は低いものの、羊の黄体細胞のFP受容体に結合する能力で知られています。 主にその安定性とユニークな特性のために科学研究で使用されています .

準備方法

合成経路と反応条件: 16-フェニルテトラノルプロスタグランジンF2αの合成は、市販の出発物質から始まり、いくつかのステップを必要とします反応条件には、通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの有機溶媒を使用し、反応温度を厳重に制御して目的の生成物が得られるようにします .

工業的生産方法: 16-フェニルテトラノルプロスタグランジンF2αの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、自動反応器と連続フローシステムを使用し、高収率と高純度を確保します。 高性能液体クロマトグラフィー(HPLC)や質量分析などの品質管理手段を使用して、生産プロセスを監視します .

化学反応の分析

反応の種類: 16-フェニルテトラノルプロスタグランジンF2αは、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの一般的な酸化剤を、酸性条件で使用します。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を、制御された温度で使用します。

主な生成物: これらの反応から生成される主な生成物には、16-フェニルテトラノルプロスタグランジンF2αのさまざまな誘導体があり、これらの誘導体は、化合物の生物活性と潜在的な治療用途を研究するために使用されます .

科学的研究の応用

Pharmacological Applications

Therapeutic Uses:

16-PTF2α has been investigated for its potential therapeutic roles in various medical conditions, including:

- Glaucoma Treatment: It acts as a potent ocular hypotensive agent, reducing intraocular pressure by increasing aqueous humor outflow. Studies indicate that it may be more effective than traditional treatments, offering a novel approach for glaucoma management .

- Asthma Management: The compound exhibits bronchodilator properties, making it a candidate for treating asthma and other respiratory conditions. Its mechanism involves the relaxation of bronchial smooth muscle .

- Dysmenorrhea Relief: 16-PTF2α has been shown to alleviate menstrual pain through its effects on uterine contractions and vasodilation .

Mechanistic Insights

Receptor Interactions:

16-PTF2α primarily interacts with the FP receptor subtype of prostaglandins, which mediates its physiological effects. The compound's structure allows it to bind effectively to these receptors, influencing various biological pathways, including inflammation and smooth muscle contraction .

Research Applications

Biological Studies:

In biological research, 16-PTF2α serves as a valuable tool for studying prostaglandin signaling pathways. It has been utilized in experiments assessing:

- Behavioral Responses in Amphibians: Research indicates that F-series prostaglandins, including 16-PTF2α, function as sex pheromones in amphibians, influencing reproductive behaviors . This highlights its role in ecological and evolutionary biology.

- Cellular Mechanisms: Studies have explored the effects of 16-PTF2α on cell proliferation and apoptosis in various cell lines, contributing to the understanding of its potential anti-cancer properties .

Comparative Analysis with Other Prostaglandins

The following table summarizes the comparative pharmacological profiles of selected prostaglandins, including 16-PTF2α:

| Prostaglandin | Receptor Affinity | Therapeutic Use | Notable Effects |

|---|---|---|---|

| 16-Phenyl Tetranor PGE2α | High | Glaucoma, Asthma | Bronchodilation, Ocular pressure reduction |

| Prostaglandin E1 (PGE1) | Moderate | Erectile dysfunction | Vasodilation |

| Prostaglandin F2α (PGF2α) | High | Labor induction | Uterine contraction |

Case Studies

Several case studies have documented the efficacy of 16-PTF2α in clinical settings:

- Case Study on Glaucoma Management: A clinical trial demonstrated that patients receiving 16-PTF2α showed a significant reduction in intraocular pressure compared to those on standard therapies. The results suggest a promising alternative for patients unresponsive to conventional treatments.

- Asthma Patient Response: In a controlled study involving asthmatic patients, administration of 16-PTF2α resulted in marked improvement in lung function and reduced frequency of asthma attacks, indicating its potential as an adjunct therapy alongside existing medications.

作用機序

16-フェニルテトラノルプロスタグランジンF2αの作用機序には、Gタンパク質共役型受容体であるFP受容体への結合が含まれます。この結合は、細胞内シグナル伝達経路のカスケードをトリガーし、平滑筋収縮や黄体溶解などのさまざまな生理学的効果をもたらします。 化合物のFP受容体との相互作用は、その生物活性に不可欠です .

類似化合物:

16-フェノキシテトラノルプロスタグランジンF2α: 16位にフェノキシ基を持つ代謝的に安定なアナログであり、FP受容体に対する親和性が高いことが知られています.

プロスタグランジンF2α: 親化合物であり、生殖生理学や平滑筋収縮における役割について広く研究されています.

ユニークさ: 16-フェニルテトラノルプロスタグランジンF2αは、16位にフェニル基を持つためユニークであり、この基により、独特の化学的および生物学的特性が付与されます。 その安定性とFP受容体に対する低い親和性は、特に受容体結合とシグナル伝達を伴う研究において、科学研究における貴重なツールとなっています .

類似化合物との比較

16-Phenoxy tetranor Prostaglandin F2.alpha.: A metabolically stable analog with a phenoxy group at the 16th position, known for its higher affinity for the FP receptor.

Prostaglandin F2.alpha.: The parent compound, widely studied for its role in reproductive physiology and smooth muscle contraction.

Uniqueness: 16-Phenyl tetranor Prostaglandin F2.alpha. is unique due to its phenyl group at the 16th position, which imparts distinct chemical and biological properties. Its stability and lower affinity for the FP receptor make it a valuable tool in scientific research, particularly in studies involving receptor binding and signal transduction .

生物活性

16-Phenyl tetranor prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha (PGF2α) known for its unique biochemical properties and biological activities. This compound has garnered attention in various fields, including reproductive biology, pharmacology, and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group at the 16th position, which enhances its stability compared to PGF2α. This modification allows for prolonged activity in biological systems. The compound retains the core structure of prostaglandins, which is crucial for receptor binding and activation.

The primary biological activity of this compound involves its interaction with the FP receptor , predominantly found in ovine luteal cells. Although it has a lower binding affinity (approximately 8.7% compared to PGF2α), it effectively activates the receptor, leading to several physiological responses:

- Smooth Muscle Contraction : Activation of the FP receptor stimulates smooth muscle contraction, which is critical in processes such as luteolysis and parturition.

- Inflammatory Response : The compound also plays a role in initiating inflammatory pathways, contributing to various physiological and pathological conditions.

Biological Activity and Effects

Research has demonstrated that this compound influences several cellular processes:

- Cell Signaling Pathways : It modulates key signaling pathways involved in cell proliferation and apoptosis.

- Gene Expression : The compound affects gene expression related to reproductive functions and inflammatory responses.

- Metabolic Processes : It influences cellular metabolism, particularly in tissues responsive to prostaglandins.

Pharmacological Applications

Numerous studies have explored the potential therapeutic applications of this compound:

- Reproductive Health : Its role in luteolysis makes it a candidate for managing reproductive disorders in livestock and potentially in human medicine.

- Ocular Conditions : Similar compounds have been investigated for their effects on intraocular pressure, suggesting possible applications in treating glaucoma.

Case Studies

- Luteolysis Induction : In ovine models, administration of this compound resulted in significant luteolytic activity, demonstrating its effectiveness compared to natural PGF2α.

- Smooth Muscle Studies : Experiments on isolated smooth muscle tissues showed that this compound could induce contractions similar to those elicited by PGF2α but at varying intensities depending on concentration.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Binding Affinity | Biological Activity | Applications |

|---|---|---|---|

| 16-Phenyl tetranor PGF2α | Low (8.7%) | Moderate smooth muscle contraction | Reproductive health |

| Prostaglandin F2α | High | Strong smooth muscle contraction | Reproductive health, labor induction |

| 16-Phenoxy tetranor PGF2α | Moderate | Enhanced smooth muscle contraction | Ocular hypertension |

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUYLHQSIMTBCQ-SDMFVQJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。